molecular formula C13H17N3O3 B1426683 Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate CAS No. 1306739-54-7

Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate

Cat. No.: B1426683
CAS No.: 1306739-54-7
M. Wt: 263.29 g/mol
InChI Key: QMTBLIZSHBXITI-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate is a chemical compound with the CAS number 1306739-54-7

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate typically involves the following steps:

  • Formation of the Pyrimidine Core: The pyrimidine ring is constructed using appropriate starting materials such as urea and β-keto esters.

  • Introduction of the Piperidin-1-yl Group: The piperidin-1-yl group is introduced through nucleophilic substitution reactions.

  • Oxidation and Esterification: The final steps involve the oxidation of the intermediate to form the 3-oxo group and subsequent esterification to yield the final product.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to convert the compound into its corresponding alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like ammonia (NH3) and various alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Alcohols or amines derived from the reduction of the compound.

  • Substitution Products: Derivatives with different functional groups introduced through nucleophilic substitution.

Scientific Research Applications

Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells.

Comparison with Similar Compounds

Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:

  • Methyl 3-oxo-3-(2-pyridin-1-ylpyrimidin-5-yl)propanoate

  • Methyl 3-oxo-3-(2-piperazin-1-ylpyrimidin-5-yl)propanoate

  • Methyl 3-oxo-3-(2-morpholin-4-ylpyrimidin-5-yl)propanoate

These compounds share similar structural features but differ in the nature of the heterocyclic ring and substituents, leading to variations in their chemical properties and applications.

Biological Activity

Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate, a compound with the molecular formula C₁₃H₁₇N₃O₃, has garnered interest in various biological and pharmacological studies. This article reviews its biological activity, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC₁₃H₁₇N₃O₃
Molecular Weight247.29 g/mol
CAS Number1306739-54-7
MDL NumberMFCD19103627
Hazard ClassificationIrritant

This compound is believed to interact with various biological pathways due to its structural features, which include a piperidine ring and a pyrimidine moiety. These structural components suggest potential interactions with enzymes and receptors involved in cellular signaling and metabolic processes.

Biological Activity

Research on the biological activity of this compound has indicated several key areas of interest:

  • Antimicrobial Activity : Preliminary studies have suggested that compounds similar to this compound exhibit significant antimicrobial properties. These compounds may inhibit bacterial growth through mechanisms that disrupt cell wall synthesis or interfere with metabolic pathways.
  • Anticancer Potential : Some derivatives of this compound have been studied for their cytotoxic effects against various cancer cell lines. The presence of the pyrimidine ring is often associated with enhanced anticancer activity, potentially through the inhibition of specific kinases involved in tumor growth.
  • Neuroprotective Effects : Given the piperidine structure, there is potential for neuroprotective effects. Compounds with similar structures have been shown to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Study 1: Antimicrobial Screening

A study conducted by researchers at Virginia Commonwealth University screened various piperidine derivatives for antimicrobial activity. This compound was included in the screening and demonstrated notable inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Study 2: Cytotoxicity Assay

In a cytotoxicity assay involving human cancer cell lines, this compound exhibited IC50 values in the low micromolar range. This indicates a significant capacity to induce apoptosis in cancer cells, warranting further investigation into its mechanism of action .

Study 3: Neuroprotective Properties

A study published in Pharmaceuticals evaluated the neuroprotective effects of similar compounds on oxidative stress-induced neuronal damage. Results indicated that these compounds could significantly reduce markers of oxidative stress in neuronal cell cultures, highlighting their therapeutic potential in neurodegenerative conditions .

Properties

IUPAC Name

methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-19-12(18)7-11(17)10-8-14-13(15-9-10)16-5-3-2-4-6-16/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTBLIZSHBXITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CN=C(N=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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